N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine
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Overview
Description
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine is a chemical compound with the molecular formula C19H15ClN4O and a molecular weight of 350.8 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with pyridine-2,3-diamine . The reaction conditions often include the use of phenol and ammonium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Scientific Research Applications
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine involves its interaction with DNA. It binds to DNA through intercalation, which inhibits transcription and translation processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine is similar to other acridine derivatives, such as:
9-Amino-6-chloro-2-methoxyacridine: Used for DNA labeling and as an acetylcholinesterase inhibitor.
6,9-Dichloro-2-methoxyacridine: Used in the synthesis of various acridine derivatives.
Quinacrine: Known for its antiparasitic and anticancer properties.
Properties
Molecular Formula |
C19H15ClN4O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-N-(6-chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C19H15ClN4O/c1-25-12-5-7-15-14(10-12)18(24-16-3-2-8-22-19(16)21)13-6-4-11(20)9-17(13)23-15/h2-10H,1H3,(H2,21,22)(H,23,24) |
InChI Key |
XDXNUJDPWSCMNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=C(N=CC=C4)N |
Origin of Product |
United States |
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